molecular formula C9H10FIN2O5 B8047869 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

Cat. No.: B8047869
M. Wt: 372.09 g/mol
InChI Key: IPVFGAYTKQKGBM-CDRSNLLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: is a synthetic nucleoside analog with the molecular formula C9H10FIN2O5 . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of iodine and fluorine atoms at specific positions on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the sugar moiety.

    Hydrolysis Products: Free uracil and 2-fluoro-2-deoxyribofuranose

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets rapidly dividing cells, such as cancer cells or virus-infected cells, by interfering with their replication processes. The presence of the iodine and fluorine atoms enhances its ability to inhibit nucleic acid polymerases and other enzymes involved in DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-CDRSNLLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970956
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55612-21-0
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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